molecular formula C7H8BrN3O B13070476 4-Amino-2-bromo-N'-hydroxybenzene-1-carboximidamide

4-Amino-2-bromo-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13070476
M. Wt: 230.06 g/mol
InChI Key: XSKILTSTVZGPCO-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 g/mol . This compound is known for its unique structure, which includes an amino group, a bromine atom, and a hydroxybenzene carboximidamide moiety. It is primarily used in research and development due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 4-bromoaniline with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxybenzene carboximidamide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide can be compared with other similar compounds, such as:

    4-Amino-2-chloro-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a fluorine atom instead of bromine.

    4-Amino-2-iodo-N’-hydroxybenzene-1-carboximidamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide lies in its specific chemical properties and reactivity, which can be leveraged for various research and industrial applications.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

4-amino-2-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8BrN3O/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H,9H2,(H2,10,11)

InChI Key

XSKILTSTVZGPCO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1N)Br)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C=C1N)Br)C(=NO)N

Origin of Product

United States

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